molecular formula C11H5N5O6 B14629133 4,6,7-trinitro-1H-perimidine CAS No. 56314-54-6

4,6,7-trinitro-1H-perimidine

Cat. No.: B14629133
CAS No.: 56314-54-6
M. Wt: 303.19 g/mol
InChI Key: LRUPQJPUJNNEHJ-UHFFFAOYSA-N
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Description

4,6,7-Trinitro-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields, including life sciences, medical sciences, and industrial chemistry. The presence of nitro groups in this compound makes it an interesting compound for research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trinitro-1H-perimidine typically involves the nitration of perimidine derivatives. One common method includes the reaction of perimidine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4, 6, and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trinitro-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound.

Scientific Research Applications

4,6,7-Trinitro-1H-perimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6,7-trinitro-1H-perimidine involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular processes and pathways. The compound’s ability to interact with DNA and proteins also contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with similar nitro groups.

    4,6-Dinitro-1H-perimidine: A related compound with fewer nitro groups.

    2,4,6-Trinitrophenol (Picric Acid): Another nitro compound with explosive properties

Uniqueness

4,6,7-Trinitro-1H-perimidine is unique due to its specific arrangement of nitro groups on the perimidine ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its versatility in undergoing various chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

56314-54-6

Molecular Formula

C11H5N5O6

Molecular Weight

303.19 g/mol

IUPAC Name

4,6,7-trinitro-1H-perimidine

InChI

InChI=1S/C11H5N5O6/c17-14(18)6-2-1-5-9-10(6)7(15(19)20)3-8(16(21)22)11(9)13-4-12-5/h1-4H,(H,12,13)

InChI Key

LRUPQJPUJNNEHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC(=C3C2=C1NC=N3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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